Cas no 249639-95-0 (Ethanone,1-[4-(1H-imidazol-2-yl)phenyl]-)
249639-95-0 structure
Product Name:Ethanone,1-[4-(1H-imidazol-2-yl)phenyl]-
CAS-nummer:249639-95-0
MF:C11H10N2O
MW:186.20990228653
CID:246217
PubChem ID:17901757
Update Time:2025-04-19
Ethanone,1-[4-(1H-imidazol-2-yl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,1-[4-(1H-imidazol-2-yl)phenyl]-
- 1-[4-(1H-imidazol-2-yl)phenyl]ethanone
- 4'-imidazolylacetophenone
- AKOS006291251
- Ethanone, 1-[4-(1H-imidazol-2-yl)phenyl]-
- 249639-95-0
- 1-[4-(1H-IMIDAZOL-2-YL)-PHENYL]-ETHANONE
- 1-[4-(2-imidazolyl)phenyl]ethan-1-one
- 1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one
- DTXSID10591535
- SMBRAWKXAIEJEJ-UHFFFAOYSA-N
- SCHEMBL5941063
-
- Inchi: 1S/C11H10N2O/c1-8(14)9-2-4-10(5-3-9)11-12-6-7-13-11/h2-7H,1H3,(H,12,13)
- InChI-sleutel: SMBRAWKXAIEJEJ-UHFFFAOYSA-N
- LACHT: O=C(C)C1C=CC(=CC=1)C1=NC=CN1
Berekende eigenschappen
- Exacte massa: 186.07900
- Monoisotopische massa: 186.079312947g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 209
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 45.8Ų
Experimentele eigenschappen
- PSA: 45.75000
- LogboekP: 2.27930
Ethanone,1-[4-(1H-imidazol-2-yl)phenyl]- Gerelateerde literatuur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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